2-Methyl-1-propanethiol

Overview

Description

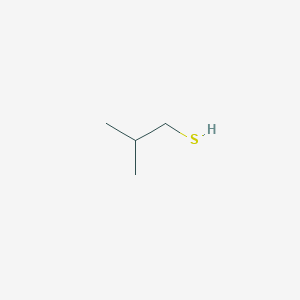

2-Methyl-1-propanethiol (CAS 513-44-0), also known as isobutyl mercaptan, is a branched primary thiol with the molecular formula C₄H₁₀S and a molecular weight of 90.19 g/mol. Key physical properties include a boiling point of 87°C (at 4 Torr), a density of 0.8357 g/cm³ (20°C), and a low melting point (<-70°C) . Its structure features a sulfur atom bonded to a primary carbon in an isobutyl group (SCC(C)C), distinguishing it from secondary or tertiary thiols. The compound is notable for its role in food flavoring (e.g., in guava, milk, and alcoholic beverages) and industrial applications, including sulfur compound analysis in petrochemicals and drug delivery systems .

Preparation Methods

Industrial Catalytic Processes

Isobutylene and Hydrogen Sulfide over Silica-Alumina Catalysts

The dominant industrial route involves the acid-catalyzed addition of hydrogen sulfide (H₂S) to isobutylene (C₄H₈). Utilizing silica-alumina clay catalysts, this gas-phase reaction operates at 50–150°C and 5–20 bar pressure . Key advantages include:

-

Selectivity : Tertiary thiol selectivity reaches 80–85%, with minor byproducts like di-tert-butyl sulfide .

The mechanism follows carbocation intermediacy:

-

Protonation of Isobutylene :

-

Nucleophilic Attack by H₂S :

Recent optimizations focus on reducing catalyst deactivation via coke deposition by incorporating zeolitic supports .

Low-Temperature Cation Exchange Resin Catalysis

A patent by US4891445A (2008) describes a low-temperature (0–35°C) process using dry cation exchange resins (e.g., sulfonated polystyrene) . This method minimizes side reactions such as oligomerization, achieving:

-

Enhanced Selectivity : 93–94% tert-butyl mercaptan (TBM) yield at 5°C .

-

Reduced Energy Costs : Operates at ambient pressure, avoiding high-temperature requirements.

Table 1: Comparison of Catalytic Methods

Modern Innovations and Byproduct Management

Recycling in Diol Synthesis

US4096192A (1996) discloses a cyclical process where 2-methyl-1,3-propanediol (MPD) byproducts from acrolein hydroformylation are recycled to improve thiol yield . After 15 cycles, MPD purity exceeds 98%, reducing waste and raw material costs .

Demethylation Applications

Lithium t-butylthiolate (LiSBu), prepared by treating the thiol with lithium hydride, serves as a selective demethylating agent for nucleosides . For example, it converts 7-methylguanosine to guanosine without affecting other methylated tRNA bases .

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Food Industry | Used as a flavoring agent due to its unique sulfurous taste, detected in various foods. |

| Pharmaceuticals | Acts as a building block in drug synthesis and delivery systems targeting the brain. |

| Chemical Synthesis | Utilized in the production of various chemical compounds, including polymers and resins. |

| Biomarker Research | Potential biomarker for dietary intake of certain foods, particularly fruits and beverages. |

Food Industry

2-Methyl-1-propanethiol is recognized for its contribution to flavor profiles in food products. Its presence has been detected in alcoholic beverages, fruits (such as guavas), and dairy products, suggesting its role in enhancing flavor complexity. This compound can serve as a biomarker for food consumption , indicating dietary habits based on its metabolic presence in the body .

Pharmaceutical Applications

In pharmaceutical research, this compound has been incorporated into novel drug delivery systems. A notable study demonstrated its use in designing disulfide-based prodrugs aimed at improving the delivery of therapeutic agents across the blood-brain barrier (BBB). This application leverages the compound's thiol functionality to facilitate targeted drug release .

Case Study :

- Research Title : "Targeting the cerebrovascular large neutral amino acid transporter (LAT1) isoform using a novel disulfide-based brain drug delivery system."

- Findings : The study highlighted how incorporating this compound into drug formulations enhanced brain uptake and therapeutic efficacy.

Chemical Synthesis

The compound serves as an important reagent in organic synthesis, particularly in the manufacture of thiols and other sulfur-containing compounds. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and polymerizations.

Biomarker Research

Recent studies have explored the potential of this compound as a biomarker for food consumption. Its detection in biological samples can provide insights into dietary patterns and nutritional intake, making it valuable for epidemiological studies focused on diet-related health outcomes .

Mechanism of Action

The primary mechanism of action of 2-Methyl-1-propanethiol involves its thiol group. The thiol group can undergo oxidation to form disulfides, which are important in various biochemical processes. In drug delivery systems, this compound can form disulfide bonds with carrier molecules, facilitating the targeted delivery of drugs to specific tissues, such as the brain.

Comparison with Similar Compounds

Structural Isomers: 2-Methyl-1-propanethiol vs. 2-Methyl-2-propanethiol

2-Methyl-2-propanethiol (tert-butyl mercaptan, CAS 75-66-1) is a tertiary thiol with the same molecular formula (C₄H₁₀S) but distinct properties due to steric hindrance:

- Boiling Point : 63.7°C (vs. 87°C for this compound) .

- Henry’s Law Constant : 6.1×10⁻⁴ (vs. 2.4×10⁻³ for this compound), indicating lower volatility in aqueous environments .

- Reactivity : Tertiary thiols like 2-methyl-2-propanethiol are less reactive in nucleophilic substitutions due to hindered sulfur accessibility, whereas the primary thiol group in this compound facilitates reactions such as disulfide bond formation in drug delivery systems .

| Property | This compound | 2-Methyl-2-propanethiol |

|---|---|---|

| Structure | Primary thiol | Tertiary thiol |

| Boiling Point (°C) | 87 | 63.7 |

| Henry’s Law Constant | 2.4×10⁻³ | 6.1×10⁻⁴ |

| Critical Temperature (°C) | 225.0 | 232.3 |

Homologous Series: C₁–C₅ Thiols

Methanethiol (C₁) to 1-Pentanethiol (C₅)

Increasing chain length and branching influence physical and chemical behavior:

- Boiling Points : Methanethiol (6°C) < Ethanethiol (35°C) < 1-Propanethiol (67°C) < this compound (87°C) < 1-Pentanethiol (127°C). Branching reduces boiling points compared to linear isomers (e.g., 1-butanethiol: 98°C vs. This compound: 87°C) .

- H₂S Production : In SELENBP1-catalyzed reactions, this compound generates detectable H₂S, but less than smaller thiols like methanethiol (MT) or ethanethiol (ET). H₂O₂ production is consistent across C₁–C₅ thiols .

| Thiol | Molecular Formula | Boiling Point (°C) | H₂S Production (SELENBP1) |

|---|---|---|---|

| Methanethiol | CH₄S | 6 | High |

| Ethanethiol | C₂H₆S | 35 | Moderate |

| 1-Propanethiol | C₃H₈S | 67 | Moderate |

| This compound | C₄H₁₀S | 87 | Low |

| 1-Pentanethiol | C₅H₁₂S | 127 | Trace |

Research Findings and Data Tables

Henry’s Law Constants of C₄ Thiols

| Compound | Henry’s Law Constant (mol/L·atm) | Source |

|---|---|---|

| This compound | 2.4×10⁻³ | Hilal et al. (2008) |

| 2-Methyl-2-propanethiol | 6.1×10⁻⁴ | Hilal et al. (2008) |

| 1-Pentanethiol | 7.3×10⁻⁴ | Amoore & Buttery (1978) |

Critical Properties (Lange’s Handbook)

| Compound | Critical Temperature (°C) | Critical Pressure (bar) |

|---|---|---|

| This compound | 225.0 | 41.8 |

| 2-Methyl-2-propanethiol | 232.3 | 39.1 |

Biological Activity

2-Methyl-1-propanethiol, also known as isobutyl mercaptan, is an organosulfur compound with the chemical formula (CAS Number: 513-44-0). This compound belongs to the class of alkylthiols, characterized by the presence of a thiol functional group linked to an alkyl chain. It has garnered attention due to its biological activity and potential applications in various fields, including food science and pharmacology.

- Molecular Weight : 90.19 g/mol

- Boiling Point : Approximately 104 °C

- Organoleptic Properties : Exhibits a cooked, mustard, and vegetable-like taste, making it relevant in flavor chemistry.

Biological Sources

This compound has been detected in several biological sources:

- Fruits : Notably found in guavas (Psidium guajava), where it may serve as a flavor compound.

- Animal Sources : Identified in the secretions of certain mammals, such as the striped skunk (Mephitis mephitis), which utilize it for communication and defense mechanisms .

Metabolic Role

Research indicates that this compound may act as a biomarker for food consumption due to its presence in various foods such as alcoholic beverages and dairy products. Its detection in metabolic studies suggests potential roles in human metabolism and dietary analysis .

Case Study 1: Flavor Chemistry

A study published in the Journal of Agricultural and Food Chemistry explored the sensory characteristics of various thiols, including this compound. The research highlighted its contribution to the flavor profile of certain fruits and beverages, emphasizing its importance in food science and product development .

Case Study 2: Metabolic Studies

A metabolic profiling study indicated that this compound could be utilized as a biomarker for dietary intake. This was particularly evident in participants consuming guavas, where elevated levels of this compound were detected post-consumption. The findings suggest that monitoring levels of this thiol could aid in nutritional studies and dietary assessments .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Flavor Compound | Contributes to the taste profile of various foods, particularly fruits like guava. |

| Potential Antioxidant | May exhibit antioxidant properties due to its thiol group, similar to other known thiols. |

| Biomarker for Food Intake | Detected in metabolic studies related to dietary consumption, indicating potential applications in nutrition. |

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the optimal gas chromatography (GC) conditions for analyzing trace levels of 2-methyl-1-propanethiol in sulfur-containing mixtures?

- Methodology : Use sulfur-selective detectors like sulfur chemiluminescence detection (SCD) or flame photometric detection (FPD) to enhance sensitivity. Column selection (e.g., polar stationary phases like DB-1 or DB-5) and temperature programming (e.g., starting at 40°C, ramping at 10°C/min to 200°C) are critical. Validate separation efficiency using certified reference materials (e.g., sulfur compound mixes) and compare retention indices with literature values .

- Data Validation : Cross-check results with ASTM D5623 or SH/T 0827 standards for sulfur compound analysis in petroleum products .

Q. What are the discrepancies in reported physical properties (e.g., boiling point, vapor pressure) of this compound, and how should researchers reconcile them?

- Data Analysis : Compare values from authoritative handbooks like LANGE's Handbook of Chemistry (boiling point: 97.3°C ) with experimental measurements. Use statistical tools (e.g., Grubbs' test) to identify outliers. Account for purity variations (e.g., technical grade vs. ≥95% FG purity) and measurement techniques (e.g., dynamic vs. static vapor pressure methods) .

Q. How can researchers verify the identity of this compound in complex matrices using spectroscopic methods?

- Methodology : Combine GC-MS with spectral libraries (e.g., NIST) and retention index matching. For structural confirmation, use nuclear magnetic resonance (NMR) to analyze proton environments (e.g., δ ~1.3 ppm for CH3 groups adjacent to -SH) and infrared (IR) spectroscopy for S-H stretching (~2550 cm⁻¹) .

Advanced Research Questions

Q. What synthetic routes are available for this compound, and how can reaction yields be optimized under scalable conditions?

- Synthesis Strategies :

- Thiolation of 2-methyl-1-propanol : React with thiourea and H2SO4, followed by hydrolysis. Optimize molar ratios (e.g., 1:1.2 alcohol:thiourea) and reaction time (typically 4–6 hours at reflux) .

- Grignard Reagent Route : Use 2-methylpropylmagnesium bromide and sulfur, with controlled quenching to minimize disulfide byproducts .

Q. How do matrix effects in environmental samples (e.g., petroleum, wastewater) interfere with the quantification of this compound, and what mitigation strategies are effective?

- Interference Analysis : Co-eluting compounds (e.g., dimethyl sulfide, thiophene) can distort GC peaks. Perform spike-and-recovery experiments to assess matrix suppression/enhancement.

- Mitigation : Use selective detectors (SCD/FPD) and sample pre-treatment (e.g., solid-phase microextraction with Carboxen/PDMS fibers) to isolate sulfur compounds. Validate with standard additions .

Q. What toxicological mechanisms are associated with this compound exposure, and how can in vitro models be designed to study its hepatic effects?

- Experimental Design :

- In Vitro Systems : Use primary hepatocytes or HepG2 cells exposed to 0.1–10 mM this compound. Measure cytotoxicity (MTT assay), glutathione depletion, and CYP450 inhibition.

- Oxidative Stress Markers : Quantify reactive oxygen species (ROS) using DCFH-DA fluorescence and lipid peroxidation via malondialdehyde (MDA) assays. Compare results with structurally related thiols (e.g., 1-propanethiol) .

Q. How can computational methods predict the reactivity of this compound in radical-mediated polymerization systems?

- Computational Approach : Perform density functional theory (DFT) calculations to determine bond dissociation energies (BDEs) for S-H (≈85 kcal/mol) and C-S bonds. Simulate reaction pathways with radical initiators (e.g., AIBN) using Gaussian or ORCA software. Validate predictions via experimental kinetics (e.g., Arrhenius plots) .

Q. Data Contradiction Resolution

Q. Conflicting reports exist on the odor threshold of this compound. How should researchers design psychophysical studies to establish a consensus value?

- Study Design : Recruit a panel of 20–50 participants with normal olfactory function. Use dynamic olfactometry to present ascending concentrations (0.1–100 ppb) in air. Apply ASTM E679-19 standard for threshold determination. Account for genetic variability (e.g., OR2T11 receptor polymorphisms) and environmental factors (humidity, temperature) .

Properties

IUPAC Name |

2-methylpropane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S/c1-4(2)3-5/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFAOUQQXJIZDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060156 | |

| Record name | 1-Propanethiol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with cooked vegetable, mustard-like odour | |

| Record name | 2-Methyl-1-propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methyl-1-propanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/125/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

88.50 °C. @ 760.00 mm Hg | |

| Record name | 2-Methyl-1-propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in oil and alcohol | |

| Record name | 2-Methyl-1-propanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/125/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.829-0.836 | |

| Record name | 2-Methyl-1-propanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/125/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

513-44-0 | |

| Record name | 2-Methyl-1-propanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanethiol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanethiol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H070UFP2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-1-propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-79 °C | |

| Record name | 2-Methyl-1-propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.